Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is an organic compound belonging to the class of esters It features a pyrazole ring substituted with an ethyl ester group and a phenylethyl group
Mechanism of Action
Target of Action
Ethyl 5-phenethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties . .
Mode of Action
It’s known that the biological properties of pyrazole derivatives can be significantly modified by the presence of different substituents on the pyrazole ring and the phenyl ring .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrazole derivatives have been reported to possess antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties , suggesting that they can induce a variety of molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-phenylethylamine with ethyl 4-chloro-3-oxobutanoate under basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl ketone derivatives.
Reduction: Formation of ethyl 5-(2-phenylethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and as a building block in the production of fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-phenylethyl)-1H-pyrazole-3-carboxylate: Similar structure but with the ester group at a different position on the pyrazole ring.
2-(2-Phenylethyl)chromones: Compounds with a chromone ring instead of a pyrazole ring, exhibiting different biological activities.
Phenethylamines: Compounds with a phenylethyl group attached to an amine, known for their psychoactive properties.
Uniqueness
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The combination of the pyrazole ring and the phenylethyl group provides a distinct pharmacophore that can be exploited in drug design and synthesis.
Properties
IUPAC Name |
ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)12-10-15-16-13(12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFRUBMFQQNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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